molecular formula C12H11ClN4O B595778 5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1260740-11-1

5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B595778
CAS No.: 1260740-11-1
M. Wt: 262.697
InChI Key: FAVIRNVJSMEWGB-UHFFFAOYSA-N
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Description

5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the pyrazole family Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution reaction of the pyrazole intermediate with 4-chlorophenol in the presence of a suitable base, such as potassium carbonate.

    Amination and nitrile formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-((4-bromophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-((4-fluorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-((4-methylphenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

5-amino-3-[(4-chlorophenoxy)methyl]-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c1-17-12(15)10(6-14)11(16-17)7-18-9-4-2-8(13)3-5-9/h2-5H,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVIRNVJSMEWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)COC2=CC=C(C=C2)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733716
Record name 5-Amino-3-[(4-chlorophenoxy)methyl]-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260740-11-1
Record name 5-Amino-3-[(4-chlorophenoxy)methyl]-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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